N-Hydroxymexiletine glucuronide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151636-18-9 |
|---|---|
Molecular Formula |
C18H15N2O7S2.K |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8-5-4-6-9(2)14(8)24-7-10(3)18-26-17-13(21)11(19)12(20)15(25-17)16(22)23/h4-6,10-13,15,17-21H,7H2,1-3H3,(H,22,23)/t10-,11+,12+,13-,15+,17+/m1/s1 |
InChI Key |
XXMULGPNDWROEN-FHVJEIPNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@@H](C)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
N-hydroxymexiletine glucuronide N-hydroxymexiletine glucuronide, (R)-isomer N-OH-mexiletine-GLC |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways
Precursor N-Hydroxylation of Mexiletine (B70256)
The conversion of mexiletine to N-hydroxymexiletine is a critical step in its metabolism, significantly influencing its clearance and potential for drug-drug interactions. This N-oxidation reaction is carried out by a consortium of CYP450 isoforms.
Multiple cytochrome P450 enzymes have been identified as catalysts in the N-oxidation of mexiletine. While one isoform plays a major role, others also contribute to this metabolic pathway.
Quantum mechanics/molecular mechanics (QM/MM) modeling has further elucidated the mechanism of mexiletine N-hydroxylation by CYP1A2, suggesting a direct N-oxidation mechanism is preferred over a hydrogen abstraction/rebound mechanism. nih.govnih.gov These computational models also highlight the role of active site residues, such as Thr124 and Phe226, in the binding of mexiletine. nih.gov
While CYP1A2 is a major contributor, other CYP450 enzymes also participate in the N-oxidation of mexiletine. researchgate.netnih.govxenotech.com Incubations with genetically engineered microsomes have indicated that CYP2E1 also facilitates a high formation rate of N-hydroxymexiletine. researchgate.netnih.gov Inhibition studies using antibodies against CYP2E1 have demonstrated a roughly 40% reduction in the formation of N-hydroxymexiletine. researchgate.netnih.gov
Furthermore, the formation rate of N-hydroxymexiletine in human liver microsomes has shown a high correlation with the activity of CYP2B6 for the racemic mixture of mexiletine and its individual enantiomers. researchgate.netxenotech.com A correlation has also been observed with CYP2E1 activity for the S-(+)-enantiomer. researchgate.netxenotech.com Although CYP2D6 is primarily responsible for the C-hydroxylation of mexiletine, it does not appear to be involved in the N-oxidation pathway. xenotech.com
Table 1: Correlation of N-hydroxymexiletine Formation Rate with CYP450 Isoform Activity
| CYP Isoform | Substrate | Correlation Coefficient (r) |
| CYP1A2 | RS-mexiletine | 0.5334 researchgate.netxenotech.com |
| S-(+)-enantiomer | 0.6035 researchgate.netxenotech.com | |
| CYP2E1 | S-(+)-enantiomer | 0.7057 researchgate.netxenotech.com |
| CYP2B6 | RS-mexiletine | 0.7827 researchgate.netxenotech.com |
| R-(-)-enantiomer | 0.7034 researchgate.netxenotech.com | |
| S-(+)-enantiomer | 0.7495 researchgate.netxenotech.com |
The N-hydroxylation of mexiletine exhibits stereoselectivity. The hydroxylation of N-hydroxymexiletine occurs at a rate ten times faster for the R-enantiomer compared to the S-enantiomer in the presence of CYP1A2. nih.gov In contrast, the C-hydroxylation of mexiletine, catalyzed by CYP2D6, shows different stereoselective preferences, with parahydroxylation being favored for S(+)-mexiletine and aliphatic hydroxylation being higher for the R(-)-enantiomer. frontiersin.org The enzymes involved in the N-oxidation of mexiletine are thought to be responsible for the stereoselective disposition of the drug in humans, as CYP2D6 does not account for this stereoselectivity. xenotech.com
The study of mexiletine N-hydroxylation has been greatly facilitated by the use of various in vitro models. Human liver microsomes are a primary tool, providing a complex enzymatic environment that reflects in vivo metabolism. researchgate.netnih.govxenotech.comnih.govnih.gov These have been used to investigate the inhibitory effects of various compounds and antibodies on N-hydroxymexiletine formation.
Another critical tool is the use of microsomes from B-lymphoblastoid cells or other systems genetically engineered to express specific human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4). nih.gov This approach allows for the precise determination of the contribution of individual enzymes to the metabolic pathway. researchgate.netnih.gov
More recently, computational methods such as quantum mechanics/molecular mechanics (QM/MM) modeling have been employed to provide detailed mechanistic insights into the N-hydroxylation process at the molecular level. nih.govnih.gov
Cytochrome P450 Enzyme Isoform Specificity
Glucuronidation of N-Hydroxymexiletine
Following its formation, N-hydroxymexiletine undergoes a Phase II conjugation reaction with glucuronic acid to form N-Hydroxymexiletine glucuronide. This process, known as glucuronidation, is a major pathway in the disposition of mexiletine. nih.gov The resulting glucuronide conjugate is significantly more water-soluble, facilitating its elimination from the body. bioivt.com
The structure of this compound has been confirmed through spectroscopic methods, specifically NMR spectrometry, to be a hydroxylamine (B1172632) glucuronide with an N-O-C linkage and the glycoside moiety in the beta configuration. nih.gov This metabolite has been isolated from the urine of human subjects treated with mexiletine. nih.gov
While the formation of this compound is a known and significant metabolic step, detailed information regarding the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this conjugation reaction is not currently available in the scientific literature. UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. bioivt.com Although various UGT isoforms, such as those in the UGT1A and UGT2B families, are known to be involved in the glucuronidation of a wide range of drugs and xenobiotics, the specific isoform(s) with affinity for N-hydroxymexiletine have yet to be identified. frontiersin.orgyoutube.com Further research utilizing in vitro systems with recombinant human UGT enzymes is necessary to elucidate the specific enzymatic pathway for the glucuronidation of N-hydroxymexiletine.
Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoform Involvement
While the precise UGT isoforms responsible for the glucuronidation of N-hydroxymexiletine have not been definitively identified in the reviewed scientific literature, the general roles of key UGT enzymes in drug metabolism provide a basis for understanding the potential pathways involved. The liver is the primary site for glucuronidation, expressing a wide array of UGT isoforms. bioivt.com
The specific involvement of UGT1A4, UGT2B10, and UGT2B7 in the conjugation of N-hydroxymexiletine is not explicitly detailed in existing research. However, the known functions of these enzymes are noteworthy. UGT1A4 is recognized for its role in the N-glucuronidation of various compounds, including tertiary amines. UGT2B10 also plays a significant part in the N-glucuronidation of amine-containing drugs. UGT2B7 is a major hepatic UGT isoform that metabolizes a wide range of substrates, including opioids and non-steroidal anti-inflammatory drugs.
Table 1: Key UGT Enzymes and Their General Functions in Drug Metabolism
| UGT Isoform | General Substrates and Functions |
| UGT1A4 | Primarily involved in the N-glucuronidation of tertiary amines and other nitrogen-containing compounds. |
| UGT2B10 | Catalyzes the N-glucuronidation of various amine-containing drugs. |
| UGT2B7 | Responsible for the glucuronidation of a broad spectrum of drugs, including analgesics and carboxylic non-steroidal anti-inflammatory drugs. |
This table outlines the general roles of these UGT isoforms in drug metabolism; their specific activity with N-hydroxymexiletine has not been definitively established in the reviewed literature.
Similarly, the contribution of UGT1A1, UGT1A3, UGT1A6, and UGT1A9 to the biosynthesis of this compound remains to be specifically elucidated. These enzymes are known to be significantly involved in the metabolism of a variety of drugs and endogenous compounds. UGT1A1 is crucial for bilirubin (B190676) glucuronidation, while UGT1A3, UGT1A6, and UGT1A9 are active in the liver, metabolizing numerous drugs and other xenobiotics. bioivt.com
Table 2: Other Potentially Contributing UGTs and Their Roles
| UGT Isoform | General Substrates and Functions |
| UGT1A1 | Key enzyme in the glucuronidation of bilirubin and various drugs. |
| UGT1A3 | Metabolizes a range of substrates including bile acids and certain drugs. |
| UGT1A6 | Active on small phenolic and planar compounds. |
| UGT1A9 | A major hepatic enzyme involved in the glucuronidation of a wide variety of drugs and endogenous compounds. |
This table describes the general metabolic functions of these UGT isoforms. Their specific role in N-hydroxymexiletine glucuronidation requires further investigation.
Enantioselective Conjugation Mechanisms
The metabolism of mexiletine, including the formation of this compound, exhibits enantioselectivity. Pharmacokinetic studies have specifically analyzed the enantiomers of this compound in human plasma. nih.gov Research has detailed the pharmacokinetic parameters for (-)-(R)-N-hydroxymexiletine glucuronide, indicating that the conjugation process is stereospecific. nih.gov The plasma concentrations of the (+)-(S)-mexiletine enantiomer, however, did not show significant changes after enzymatic hydrolysis, suggesting differential metabolic pathways for the different enantiomers of the parent drug and its metabolites. nih.gov
Chemical Linkage Characterization (N-O-C Glucuronide)
The chemical structure of this compound has been characterized through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectrometry has definitively identified the structure as a hydroxylamine glucuronide. nih.gov This analysis confirmed the presence of an N-O-C linkage, where the glucuronic acid moiety is attached to the nitrogen atom of N-hydroxymexiletine via an oxygen atom. nih.gov The glycosidic bond is in the beta configuration. nih.gov This specific N-O-C glucuronide linkage is a key feature of this major metabolite of mexiletine. nih.gov
Synthetic Strategies and Reference Material Generation
Chemical Synthesis Pathways for N-Glucuronides
Chemical synthesis offers a controlled and often scalable approach to producing N-glucuronides. These methods typically involve the coupling of a protected glucuronic acid donor with the aglycone, in this case, N-hydroxymexiletine.
Convergent synthetic strategies for N-glucuronides involve the separate synthesis of the activated glucuronic acid donor and the aglycone, which are then coupled in a key step. A widely applied method for the synthesis of glucuronides is the Koenigs-Knorr reaction. helsinki.fiwikipedia.org This reaction involves the coupling of a glycosyl halide, such as an acetobromo-α-D-glucuronate, with the aglycone in the presence of a promoter, typically a heavy metal salt like silver carbonate. helsinki.fiwikipedia.org For the synthesis of N-glucuronides, including hydroxylamine (B1172632) glucuronides, modifications of the Koenigs-Knorr reaction can be utilized. helsinki.fi This can involve the direct reaction of the N-hydroxy group of N-hydroxymexiletine with an activated and protected glucuronic acid derivative.
The synthesis of N-glucuronides of N-hydroxyarylamines has been achieved by reacting the hydroxylamines with glucuronic acid. nih.gov Another approach involves the use of glycosyl trichloroacetimidate (B1259523) donors, which can offer advantages over the traditional Koenigs-Knorr reaction under certain conditions. mdpi.com The choice of protecting groups for the glucuronic acid moiety and the specific coupling conditions are critical to ensure the desired regioselectivity and stereoselectivity, yielding the β-glucuronide, which is the anomer typically formed in biological systems. helsinki.fi
Table 1: Common Chemical Reactions for N-Glucuronide Synthesis
| Reaction Name | Glycosyl Donor | Promoter/Catalyst | Key Features |
| Koenigs-Knorr Reaction | Glycosyl halide (e.g., acetobromo-α-D-glucuronate) | Silver salts (e.g., Ag₂CO₃), Mercury salts | One of the oldest and most established methods for glycosylation. wikipedia.org |
| Modified Koenigs-Knorr | Glucuronic acid or its derivatives | - | Can be used for direct coupling with amines and hydroxylamines. helsinki.fi |
| Imidate-based Glycosylation | Glycosyl trichloroacetimidate | Lewis acids (e.g., BF₃·OEt₂) | Often provides high yields and stereoselectivity. mdpi.com |
The generation of gram-scale quantities of N-glucuronide reference materials is often necessary for comprehensive preclinical and clinical studies. Late-stage chemical synthesis has proven to be an effective and scalable method for producing N-glucuronides. hyphadiscovery.comhyphadiscovery.com This approach involves introducing the glucuronic acid moiety at a late stage in the synthetic sequence, directly onto the parent compound or a late-stage intermediate. hyphadiscovery.com
Proprietary screening of various reaction conditions can identify the optimal parameters for scaling up the synthesis. hyphadiscovery.com For instance, a major N-glucuronide of another compound was initially produced in small amounts using liver S9 fractions, but subsequent demand for larger quantities was met through late-stage chemical synthesis, yielding over 4 grams of the unlabeled metabolite. hyphadiscovery.comhyphadiscovery.com Such methods are designed to be robust and scalable, allowing for the production of significant quantities of the desired N-glucuronide. hyphadiscovery.com The purification of these large-scale reactions is a critical step and is typically achieved using chromatographic techniques. hyphadiscovery.com
Stable isotope-labeled (SIL) analogues of metabolites are invaluable tools in drug metabolism and pharmacokinetic studies, particularly for quantitative analysis using mass spectrometry. artmolecule.frsymeres.com The synthesis of labeled N-glucuronides, such as a deuterated version of N-hydroxymexiletine glucuronide, can be achieved through chemical synthesis.
One strategy involves the use of a labeled precursor in the synthetic route. For example, a deuterated version of the aglycone, N-hydroxymexiletine, could be synthesized and then subjected to glucuronidation. The incorporation of deuterium (B1214612) at a metabolically stable position in the mexiletine (B70256) structure has been explored to improve pharmaceutical properties. probiologists.comprobiologists.com Alternatively, a labeled glucuronic acid donor can be employed. A regioselectively deuterium-labeled Koenigs-Knorr reagent has been developed for the synthesis of deuterated drug conjugates. tandfonline.com
A notable example of a scalable synthesis of a labeled N-glucuronide involved the production of 213.7 mg of a deuterated N-glucuronide via a late-stage chemical synthesis approach. hyphadiscovery.com The synthesis of [13CD3]-asenapine N+-glucuronide was also achieved through a multi-step chemical synthesis followed by purification. researchgate.net These examples demonstrate the feasibility of producing stable isotope-labeled this compound for research purposes.
Biotransformational Synthesis Approaches
Biotransformation utilizes biological systems, such as enzymes or whole organisms, to carry out chemical reactions. These methods can offer high regio- and stereoselectivity, often mimicking the metabolic pathways that occur in vivo.
In vitro systems are widely used to synthesize and characterize drug metabolites. Human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes including UDP-glucuronosyltransferases (UGTs), are a common tool for this purpose. rsc.org The formation of this compound is a dominant metabolic pathway independent of CYP2D6 polymorphism. Incubation of N-hydroxymexiletine with HLMs in the presence of the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) can generate the desired glucuronide. rsc.org
To identify the specific UGT enzymes responsible for a particular glucuronidation reaction, recombinant UGTs expressed in cell lines are used. mdpi.com This approach allows for the screening of individual UGT isoforms. For N-glucuronidation reactions, UGT1A4 and UGT2B10 are often the key human enzymes involved. hyphadiscovery.com In some cases, a small quantity of an N-glucuronide metabolite has been generated using recombinant human UGT1A4 to serve as a reference for structural confirmation. researchgate.net While no specific studies have identified the UGT isoform for this compound, the general prominence of UGT1A4 in N-glucuronidation suggests it is a likely candidate. hyphadiscovery.comresearchgate.net
Table 2: Key In Vitro Systems for N-Glucuronide Synthesis
| In Vitro System | Description | Key Cofactor | Application Example |
| Human Liver Microsomes (HLMs) | Subcellular fractions of liver containing a mixture of drug-metabolizing enzymes. | UDP-glucuronic acid (UDPGA) | Generation of glucuronide metabolites for initial identification. rsc.org |
| Recombinant UGTs | Individual UGT isoforms expressed in cell lines (e.g., insect cells). | UDP-glucuronic acid (UDPGA) | Identification of specific enzymes responsible for a glucuronidation reaction. mdpi.comhyphadiscovery.com |
Microbial biotransformation employs microorganisms, such as bacteria and fungi, as biocatalysts to produce drug metabolites. hyphadiscovery.comlongdom.org This method has proven to be a versatile and scalable option for the production of various glucuronides, including N-glucuronides. hyphadiscovery.comhyphadiscovery.com The process typically involves screening a panel of microbes to identify strains that can perform the desired glucuronidation reaction. hyphadiscovery.com
Once a suitable microbial strain is identified, the biotransformation can be scaled up to produce milligram or even gram quantities of the target metabolite. hyphadiscovery.com For example, microbial biotransformation was successfully used to scale up the production of a major N-glucuronide of camonsertib, which is formed in humans by UGT1A4, yielding 25.1 mg of the purified metabolite. hyphadiscovery.com In another case, 112 mg of a glucuronide metabolite of epacadostat (B560056) was produced using this method. hyphadiscovery.com The purified material from these microbial biotransformations is often used for definitive structural elucidation by techniques like NMR spectroscopy and as a reference standard for clinical sample analysis. hyphadiscovery.comhyphadiscovery.com This approach presents a viable strategy for the scalable production of this compound.
Validation and Application of Synthesized Standards in Research
The synthesis of this compound reference standards is a critical prerequisite for the development and validation of robust analytical methods. These standards are indispensable for accurately quantifying the metabolite in biological matrices, which in turn facilitates detailed research into its formation, disposition, and pharmacological relevance.
Method Validation
Validated analytical methods are essential for ensuring the reliability and reproducibility of scientific data. For this compound, quantification is often achieved through indirect measurement. This involves the enzymatic hydrolysis of the glucuronide conjugate back to its aglycone, N-hydroxymexiletine, or in some cases, to the parent drug, mexiletine, using β-glucuronidase. nih.govresearchgate.net The concentration of the glucuronide is then calculated as the difference between the total concentration of the measured analyte after hydrolysis and the initial, unconjugated concentration before the enzymatic reaction. researchgate.net
High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a common technique for these analyses due to its high sensitivity and selectivity. nih.govnih.govnih.gov The validation of such methods typically assesses several key parameters to ensure performance, as exemplified by various bioanalytical method validation guidelines.
Table 1: Typical Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). | ≤15% RSD (≤20% at the LLOQ) |
| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample. | No significant interference at the retention time of the analyte and internal standard |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration |
While a comprehensive validation summary for an this compound assay is not publicly detailed in a single report, studies conducting its measurement confirm that the methods used met established criteria for accuracy and precision, with relative errors and standard deviations of less than 15%. researchgate.net
Application in Pharmacokinetic Research
Synthesized standards of this compound have been instrumental in pharmacokinetic studies, particularly for investigating the stereoselective metabolism of mexiletine. Mexiletine is a chiral drug, and its enantiomers can exhibit different metabolic fates. Research has shown that the conjugation pathway leading to this compound is stereospecific. researchgate.net
In one study involving female patients with the arrhythmic form of chronic Chagas' heart disease, a validated HPLC method was used to quantify the enantiomers of this compound in plasma. The results demonstrated a clear stereospecific conjugation favoring the (-)-(R)-enantiomer of N-hydroxymexiletine. researchgate.net The application of the synthesized standard allowed for the determination of key pharmacokinetic parameters for this specific metabolite.
Table 2: Pharmacokinetic Parameters of (-)-(R)-N-Hydroxymexiletine Glucuronide in Human Plasma
| Parameter | Mean Value (95% Confidence Interval) |
|---|---|
| Cmax (Maximum Plasma Concentration) | 194.0 ng/mL (154.3-233.7) |
| tmax (Time to Maximum Plasma Concentration) | 1.4 hr (0.3-2.5) |
| AUC0-24 (Area Under the Curve from 0-24h) | 2099.2 ng·h/mL (1585.6-2612.6) |
| t1/2 β (Elimination Half-Life) | 12.8 hr (9.9-15.6) |
Data sourced from a study on patients with chronic Chagas' heart disease. researchgate.net
Application in Pharmacological Activity Studies
Another vital application of synthesized metabolite standards is in evaluating their pharmacological activity. This research helps to determine whether a metabolite is active, inactive, or even contributes to the parent drug's toxicological profile. Studies have evaluated the effects of major mexiletine metabolites, including a glucuronide conjugate, on skeletal muscle sodium currents. nih.gov Such investigations are fundamental to building a complete picture of a drug's mechanism of action and its effects in the body. While the glucuronidation process often results in pharmacologically inactive compounds, direct testing of the synthesized metabolite is the only way to confirm this. nih.govnih.gov
Research on Enzyme Inhibition and Biotransformation Modulation
Investigation of Enzyme Inhibitors on N-Hydroxymexiletine Formation (e.g., Caffeine's Effect on CYP1A2)
The formation of N-hydroxymexiletine is a critical step in the metabolism of mexiletine (B70256), and it is primarily mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org Studies have identified CYP1A2 as a major enzyme involved in the N-oxidation of mexiletine. pharmgkb.orgtandfonline.com Consequently, substances that inhibit CYP1A2 can significantly impact the formation of N-hydroxymexiletine.
Caffeine (B1668208), a widely consumed substance, is primarily metabolized by CYP1A2 and is often used as a probe for this enzyme's activity. nih.govpharmgkb.org Research investigating the interaction between caffeine and mexiletine has provided valuable insights into the role of CYP1A2. In a study involving healthy volunteers, the co-administration of caffeine was found to stereoselectively decrease the formation of N-hydroxymexiletine. pharmgkb.org Specifically, a reduction in the urinary recovery of N-hydroxymexiletine from the R-(-)-enantiomer of mexiletine was observed. pharmgkb.org This suggests that caffeine competitively inhibits the CYP1A2-mediated N-oxidation of R-(-)-mexiletine. nih.govpharmgkb.org
The inhibitory effects are not limited to caffeine. Furafylline, a potent and specific inhibitor of CYP1A2, has been shown to efficiently inhibit the hydroxylation of mexiletine in human liver microsomes. tandfonline.comnih.gov Similarly, other drugs known to inhibit CYP1A2, such as fluvoxamine (B1237835) and ciprofloxacin, can alter mexiletine clearance, further implicating this enzyme in its metabolism. ukclinicalpharmacy.orgmedscape.com Studies with psychotropic drugs have also demonstrated inhibitory effects on mexiletine metabolism, highlighting the potential for drug-drug interactions. tandfonline.com For instance, paroxetine (B1678475) and thioridazine (B1682328) exhibited inhibitory actions on mexiletine p-hydroxylation, a pathway also involving CYP enzymes. tandfonline.com
While CYP1A2 is a major contributor, other enzymes like CYP2E1 and CYP2B6 may also play a role in N-hydroxymexiletine formation. tandfonline.com The formation rate of N-hydroxymexiletine in human liver microsomes was inhibited by approximately 40% by antibodies against CYP1A1/1A2 or CYP2E1. tandfonline.com This indicates that multiple CYP isoforms contribute to this metabolic step, making the prediction of drug interactions complex.
| Subject Group | Parameter | Mexiletine Alone (mL/min) | Mexiletine with Caffeine (mL/min) | Reference |
|---|---|---|---|---|
| Extensive Metabolizers (EMs) | Partial Metabolic Clearance of R-(-)-mexiletine to N-hydroxymexiletine glucuronide | 126 ± 48 | 106 ± 32 | pharmgkb.org |
| Poor Metabolizers (PMs) of CYP2D6 | Partial Metabolic Clearance of R-(-)-mexiletine to this compound | 152.6 (73.4-196.2) | 109 (77-127) | pharmgkb.org |
Stereoselective Impact of Modulators on Metabolite Disposition
Mexiletine is administered as a racemic mixture of R-(-)- and S-(+)-enantiomers, and its metabolism exhibits significant stereoselectivity. ubc.caresearchgate.net This stereoselectivity extends to the formation and disposition of its metabolites, including this compound. Modulators of metabolic enzymes can have a differential impact on the disposition of each enantiomer.
The co-administration of caffeine provides a clear example of a stereoselective impact on metabolite disposition. pharmgkb.org Caffeine administration led to a stereoselective decrease of 16% in extensive metabolizers and 14% in poor metabolizers in the urinary recovery of N-hydroxymexiletine derived from the R-(-)-enantiomer. pharmgkb.org Consequently, the R/S ratio for the partial metabolic clearance of mexiletine to N-hydroxymexiletine was reduced by 28% during caffeine intake, indicating a preferential inhibition of the R-(-)-enantiomer's N-oxidation pathway. nih.govpharmgkb.org
The disposition of mexiletine conjugates is also highly stereoselective. Studies have shown that the urinary excretion of mexiletine conjugates consists predominantly of the R-(-)-enantiomer. nih.govcncb.ac.cn In one study, the mean R/S enantiomeric ratio for mexiletine conjugates in urine over 48 hours was 9.65. nih.govcncb.ac.cn This preference for the R-enantiomer is significant, as the formation of this compound from non-CYP2D6 pathways, which favors the R-enantiomer, is a dominant metabolic route.
Furthermore, research in specific patient populations has confirmed this stereospecificity. In female patients with Chagas' heart disease, the conjugation of mexiletine was found to be stereospecific for (-)-(R)-N-hydroxymexiletine. nih.gov Plasma concentrations of the glucuronide metabolite were quantifiable for the R-enantiomer, while the plasma levels of the S-enantiomer did not differ before and after enzymatic hydrolysis, indicating a lack of S-enantiomer conjugation. nih.gov This demonstrates that both the initial hydroxylation and the subsequent glucuronidation are highly stereoselective processes.
| Matrix | Parameter | Mean R/S Ratio (± SD) | Reference |
|---|---|---|---|
| Serum | Unchanged Mexiletine AUC | 0.78 ± 0.12 | nih.gov |
| Serum | Conjugates AUC | 2.94 ± 0.48 | nih.gov |
| Urine | Unchanged Mexiletine | 0.80 ± 0.21 | nih.gov |
| Urine | Conjugates (over 48h) | 9.65 ± 3.10 | nih.govcncb.ac.cn |
Mechanistic Studies of Glucuronide Formation in Various Biological Systems
Glucuronidation represents a major Phase II metabolic pathway for many drugs and endogenous compounds. nih.govnih.gov The process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org This conjugation significantly increases the water solubility of the substrate, facilitating its elimination from the body via urine or bile. nih.govwikipedia.org Glucuronidation occurs primarily in the liver, but UGT enzymes are present in other organs as well. wikipedia.org
In the context of mexiletine metabolism, after the initial Phase I N-oxidation to N-hydroxymexiletine, this metabolite undergoes Phase II conjugation to form this compound. ontosight.ai This glucuronidation step is a critical detoxification process. While hydroxylated metabolites of mexiletine like N-hydroxymexiletine can retain some pharmacological activity (though generally less than the parent drug), subsequent conjugation with glucuronic acid leads to an almost complete abolition of this activity. nih.govresearchgate.net
Mechanistic studies using human liver microsomes and recombinant UGTs are employed to identify the specific enzyme isoforms responsible for the glucuronidation of particular substrates. scispace.com For N-hydroxymexiletine, the process is known to be highly stereospecific. Studies in humans have demonstrated that the conjugation process selectively targets the (-)-(R)-N-hydroxymexiletine enantiomer. nih.gov In a study of female patients with Chagas' disease, pharmacokinetic analysis revealed significant plasma concentrations of (-)-(R)-N-hydroxymexiletine glucuronide, whereas the corresponding S-enantiomer glucuronide was not detected. nih.gov This indicates that the UGT enzymes involved have a strong preference for the R-isomer of the hydroxylated metabolite. The resulting glucuronide is then readily excreted. The formation of this compound, particularly from the R-enantiomer, is a dominant metabolic pathway independent of the polymorphic CYP2D6 enzyme.
| Pharmacokinetic Parameter | Mean Value (95% Confidence Interval) | Reference |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 194.0 ng/mL (154.3-233.7) | nih.gov |
| tmax (Time to Maximum Plasma Concentration) | 1.4 hr (0.3-2.5) | nih.gov |
| AUC0-24 (Area Under the Curve) | 2099.2 ng·h/mL (1585.6-2612.6) | nih.gov |
| t1/2 β (Elimination Half-life) | 12.8 hr (9.9-15.6) | nih.gov |
| Extent of Conjugation | 31.6% (24.3-38.9%) | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
